Ponceau SX

概要

説明

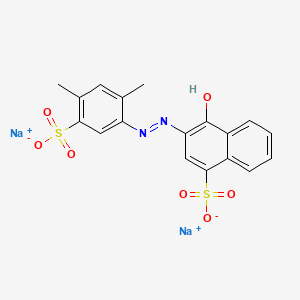

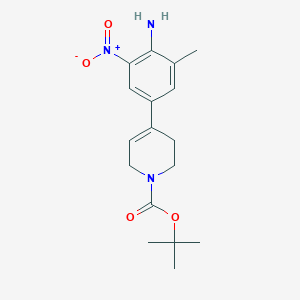

Ponceau SX, also known as 3-(2,4-Dimethyl-5-sulfophenylazo)-4-hydroxynaphthalene-1-sulfonic acid disodium salt, is a synthetic azo dye. It is commonly used as a food colorant and in various industrial applications. The compound is known for its bright red color and is often used in cosmetics, pharmaceuticals, and as a biological stain.

準備方法

Synthetic Routes and Reaction Conditions

Ponceau SX is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dimethyl-5-aminobenzenesulfonic acid. This intermediate is then coupled with 4-hydroxynaphthalene-1-sulfonic acid to form the final product. The reaction typically occurs in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through filtration and crystallization processes. The final product is dried and packaged for distribution .

化学反応の分析

Types of Reactions

Ponceau SX undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond.

Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.

Substitution: The sulfonic acid groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Sodium dithionite or zinc in acidic conditions.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

Oxidation: Breakdown products include smaller aromatic compounds.

Reduction: Aromatic amines such as 2,4-dimethyl-5-aminobenzenesulfonic acid.

Substitution: Various substituted aromatic sulfonic acids.

科学的研究の応用

Ponceau SX is widely used in scientific research for various applications:

Biology: Used as a stain for proteins in techniques such as Western blotting.

Chemistry: Employed as a pH indicator and in the study of azo dye reactions.

Medicine: Investigated for its potential use in drug formulations and as a diagnostic stain.

Industry: Utilized in the production of cosmetics, food colorants, and textiles

作用機序

The primary mechanism of action of Ponceau SX involves its ability to bind to proteins and other biological molecules. The azo dye forms strong interactions with amino acid residues, particularly those with positive charges. This binding is reversible, allowing for the temporary staining of proteins without permanent alteration .

類似化合物との比較

Similar Compounds

Ponceau S: Another azo dye used for similar staining purposes but with different chemical properties.

Coomassie Brilliant Blue: A dye used for protein staining with higher sensitivity but less reversibility.

Erythrosin B: A red dye used in food and cosmetics with different staining properties.

Uniqueness

Ponceau SX is unique due to its specific binding properties and reversible staining capabilities. Unlike Coomassie Brilliant Blue, this compound does not permanently fix proteins, allowing for further analysis after staining. Its bright red color and compatibility with various membranes make it a versatile tool in biological and chemical research .

特性

CAS番号 |

4548-53-2 |

|---|---|

分子式 |

C18H16N2NaO7S2 |

分子量 |

459.5 g/mol |

IUPAC名 |

disodium;3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C18H16N2O7S2.Na/c1-10-7-11(2)16(28(22,23)24)8-14(10)19-20-15-9-17(29(25,26)27)12-5-3-4-6-13(12)18(15)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27); |

InChIキー |

VFSIIPVBUFWKCF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])C.[Na+].[Na+] |

正規SMILES |

CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O)C.[Na] |

Key on ui other cas no. |

4548-53-2 |

物理的記述 |

Ponceau sx appears as red crystals. Aqueous solution is yellowish-red. (NTP, 1992) |

溶解性 |

Soluble (NTP, 1992) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ponceau SX is an azo dye with the chemical name 7-hydroxy-8-[(4-sulfo-1-naphthalenyl)azo]-1,3-naphthalenedisulfonic acid. Its molecular formula is C20H14N2O10S3, and its molecular weight is 506.48 g/mol.

A: High-performance liquid chromatography (HPLC) coupled with UV-diode array detection is a validated method for analyzing this compound in various matrices, including food products. [] This technique allows for the separation and quantification of this compound even in complex mixtures. [] Other methods, like high-performance capillary electrophoresis, have also been employed for simultaneous detection of multiple banned azo dyes, including this compound, in food and beverages. []

A: Yes, research in Turkey revealed the presence of this compound in several food items where its use is banned. For instance, eleven out of twenty-five candy samples tested positive for this compound. [] Furthermore, sixteen out of twenty-nine ice cream samples, a product category where dye addition is not permitted according to Turkish food regulations, were found to contain this compound. []

A: Studies have raised significant concerns about the potential carcinogenicity of this compound. [] Research has shown that this compound can cause cancerous tumors in laboratory animals. [] While the mechanisms behind these carcinogenic properties aren't fully elucidated in the provided abstracts, the presence of the azo group (-N=N-) in its structure is a key point of concern, as the metabolic breakdown of azo dyes can release potentially carcinogenic aromatic amines. []

A: Research indicates that this compound can inhibit oxygen uptake in mitochondria isolated from rat livers. [] This inhibition suggests that this compound might interfere with cellular energy production, potentially impacting various metabolic processes. [] Additionally, studies have shown that this compound can inhibit the activity of trypsin, a digestive enzyme crucial for protein breakdown in the small intestine. [] This inhibition may lead to reduced nutrient absorption or other digestive complications. []

A: While the provided abstracts don't delve into specific alternatives for this compound, the development of hydrophobic layered double hydroxide-based composite pigments offers a potential substitute in cosmetic applications. [] These composite pigments, incorporating organic dye anions and layered double hydroxides, demonstrate color adjustability, good hydrophobicity, and satisfactory biocompatibility, indicating promise as potential replacements for traditional dyes like this compound. []

A: Research on intestinal anaerobes suggests that this compound can be reduced by these microorganisms. [] This reduction process, likely facilitated by azoreductase enzymes, can lead to the cleavage of the azo bond in this compound, generating potentially harmful aromatic amines. [] This microbial metabolism of this compound in the gut highlights a possible route of exposure to these breakdown products, raising further concerns about its safety. []

A: While the provided abstracts lack detailed structure-activity relationship (SAR) studies for this compound, the presence and position of sulfonate groups (-SO3-) in its structure seem to influence its biliary excretion rate. [] This observation suggests that structural modifications, particularly concerning the number and location of sulfonate groups, might alter the pharmacokinetic properties of this compound and potentially its biological activity. []

A: Due to safety concerns, this compound, along with five other synthetic food colorants, has been recommended for withdrawal from use in food products. [] This recommendation stems from a report by the Food Standards Committee, highlighting the potential health risks associated with these dyes. [] While some countries still permit its use, albeit in restricted amounts, the overall trend leans towards phasing out this compound from food and cosmetic applications due to its potential carcinogenicity. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)

![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)